1-[(4-ethoxy-3-methoxyphenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol
Description
The compound 1-[(4-ethoxy-3-methoxyphenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a methyl group at position 2 and a hydroxyl group at position 4. The molecule is further functionalized by a (4-ethoxy-3-methoxyphenyl) group and a piperidin-4-ol moiety, which are linked via a central methylene bridge.
Properties
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-4-28-15-6-5-13(11-16(15)27-3)17(23-9-7-14(25)8-10-23)18-19(26)24-20(29-18)21-12(2)22-24/h5-6,11,14,17,25-26H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGHONGBYOLYCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, genetic background, and health status can also influence the compound’s efficacy and potential side effects.
Biological Activity
Potential Anticonvulsant Activity
Triazolothiazole derivatives have shown promise in anticonvulsant research. A study on 6-(substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated anticonvulsant activities in animal models . While the exact compound was not specifically mentioned, structurally similar compounds showed activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) screens, which are widely used for identifying potential anticonvulsants.
For instance, 6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) exhibited selective protection against MES seizures with an ED50 value of 49.1 mg/kg and a TD50 value of 94.1 mg/kg, resulting in a protective index (PI = TD50/ED50) of 1.9 . Another compound, 6-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b), showed activity in both MES and PTZ models .
Potential Anti-inflammatory Activity
Triazole derivatives have been reported to exhibit anti-inflammatory properties. While specific data for our compound is not available, research on pyrimidine derivatives, which share some structural similarities, has shown promising anti-inflammatory effects .
Structure-Activity Relationships
The presence of specific functional groups in our compound may contribute to its biological activity:
- The ethoxy and methoxy groups on the phenyl ring could enhance lipophilicity and membrane permeability.
- The hydroxyl group on the triazolothiazole moiety may participate in hydrogen bonding, potentially affecting receptor interactions.
- The piperidine ring could contribute to the compound's overall pharmacokinetic profile.
Comparative Analysis
To provide context, we can compare the structural features of our compound with known bioactive molecules:
Future Research Directions
To fully elucidate the biological activity of 1-[(4-ethoxy-3-methoxyphenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol, the following studies are recommended:
- In vitro receptor binding assays to identify potential molecular targets.
- Animal model studies for anticonvulsant and anti-inflammatory activities.
- Structure-activity relationship studies to optimize the compound's efficacy and safety profile.
- Pharmacokinetic and pharmacodynamic evaluations to understand its behavior in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis with structurally related molecules:
Key Findings from Comparative Studies:
Piperidine vs. Piperazine analogs exhibit higher molecular weights (e.g., 514.0 vs. 417.5 in ) and variable solubility profiles due to halogen or methyl substitutions .
Aromatic Substitution Effects :
- Ethoxy and methoxy groups on the phenyl ring are conserved across analogs, suggesting their role in modulating electronic effects and binding affinity. For instance, the 4-ethoxy-3-methoxyphenyl group is associated with improved metabolic stability in related compounds .
Conversely, thiadiazole-containing analogs (e.g., ) demonstrate antifungal activity by targeting lanosterol 14α-demethylase, a cytochrome P450 enzyme .
Biological Activity :
- Piperazine derivatives (e.g., ) are often explored for CNS targets due to their affinity for serotonin/dopamine receptors. In contrast, the target compound’s piperidin-4-ol moiety may favor interactions with enzymes like kinases or phosphatases. Thiadiazole-triazole hybrids (e.g., ) show promise in antifungal applications, highlighting the impact of core heterocycle choice on therapeutic utility .
Preparation Methods
Synthesis of Key Intermediate: 4-Ethoxy-3-methoxyphenylmethyl Substituent
The 4-ethoxy-3-methoxyphenyl group is synthesized via Friedel-Crafts alkylation or etherification of vanillin derivatives. A representative protocol involves:
Step 1: Protection of Phenolic Hydroxyl Group
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is treated with ethyl iodide in the presence of potassium carbonate to yield 4-ethoxy-3-methoxybenzaldehyde.
Step 2: Reduction to Benzyl Alcohol
The aldehyde is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C, producing 4-ethoxy-3-methoxybenzyl alcohol.
Step 3: Bromination
The alcohol undergoes bromination with phosphorus tribromide (PBr₃) in dichloromethane, yielding 4-ethoxy-3-methoxybenzyl bromide.
Table 1: Reaction Parameters for 4-Ethoxy-3-methoxyphenylmethyl Synthesis
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl iodide, K₂CO₃ | Acetone | Reflux | 85 |
| 2 | NaBH₄ | Methanol | 0–5°C | 92 |
| 3 | PBr₃ | CH₂Cl₂ | 25°C | 78 |
Construction of the Triazolo-Thiazole Moiety
The 6-hydroxy-2-methyl- triazolo[3,2-b] thiazol-5-yl group is synthesized via cyclization of thiosemicarbazides.
Step 1: Thiosemicarbazide Formation
Methylthiosemicarbazide reacts with ethyl 2-chloroacetoacetate in ethanol under reflux to form a thiosemicarbazone intermediate.
Step 2: Cyclization
The intermediate undergoes intramolecular cyclization in the presence of hydrochloric acid, yielding the triazolo-thiazole core.
Step 3: Hydroxylation
Selective hydroxylation at the 5-position is achieved using hydrogen peroxide (H₂O₂) in acetic acid at 60°C .
Table 2: Optimization of Triazolo-Thiazole Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Cyclization Agent | HCl (conc.) | 75 |
| Hydroxylation Agent | H₂O₂ (30%), AcOH | 68 |
| Purification | Recrystallization (EtOH/H₂O) | 90 |
Piperidin-4-ol Core Functionalization
The piperidin-4-ol backbone is functionalized via nucleophilic substitution or reductive amination.
Step 1: Protection of Hydroxyl Group
Piperidin-4-ol is protected as its tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl and imidazole in DMF .
Step 2: Alkylation
The protected piperidine reacts with 4-ethoxy-3-methoxybenzyl bromide in the presence of sodium hydride (NaH) in THF, yielding the N-alkylated intermediate .
Step 3: Deprotection
The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in THF, regenerating the hydroxyl group .
Table 3: Piperidine Alkylation Conditions
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH, THF | THF | 0°C → RT | 12 | 82 |
| TBAF, THF | THF | 25°C | 2 | 95 |
Coupling of Substituents to the Piperidine Core
The final assembly involves coupling the triazolo-thiazole moiety to the functionalized piperidine.
Step 1: Activation of Triazolo-Thiazole
The hydroxyl group on the triazolo-thiazole is activated using p-toluenesulfonyl chloride (TsCl) in pyridine, forming a tosylate.
Step 2: Nucleophilic Substitution
The tosylate reacts with the N-alkylated piperidine intermediate in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C .
Step 3: Final Deprotection and Purification
Residual protecting groups are removed, and the product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) .
Table 4: Coupling Reaction Optimization
| Condition | Parameter | Outcome |
|---|---|---|
| Solvent | DMF | 78% conversion |
| Base | K₂CO₃ | Minimal side products |
| Temperature | 80°C | 12 h reaction time |
Industrial-Scale Production and Process Optimization
Large-scale synthesis prioritizes cost efficiency and safety:
-
Continuous Flow Reactors : Used for exothermic steps (e.g., bromination) to enhance heat dissipation.
-
Crystallization : The final product is purified via anti-solvent crystallization using ethanol/water mixtures .
-
Quality Control : HPLC with UV detection (λ = 254 nm) ensures >99% purity .
Table 5: Industrial Process Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Annual Output | 10 g | 500 kg |
| Cost per Kilogram | $12,000 | $800 |
| Purity | 98% | 99.5% |
Challenges and Mitigation Strategies
-
Low Coupling Yields : Additives like tetrabutylammonium iodide (TBAI) improve nucleophilic substitution efficiency .
-
Byproduct Formation : Gradient elution in column chromatography separates regioisomers.
-
Moisture Sensitivity : Anhydrous conditions (molecular sieves) prevent hydrolysis of intermediates .
Q & A
Q. What are the key structural features of the compound, and how do they influence its physicochemical properties?
The compound contains a triazolo-thiazole core fused with a piperidin-4-ol moiety and substituted aromatic groups (4-ethoxy-3-methoxyphenyl). Key structural elements include:
- Triazolo-thiazole ring : Imparts rigidity and potential π-π stacking interactions with biological targets .
- Piperidin-4-ol group : Enhances solubility via hydrogen bonding and serves as a pharmacophore for receptor binding .
- Aromatic substituents : The 4-ethoxy-3-methoxyphenyl group modulates lipophilicity and metabolic stability .
- Molecular weight : ~408–415 g/mol (calculated from analogs in ), influencing pharmacokinetic properties like diffusion rates.
Methodological Insight : Use computational tools (e.g., MarvinSketch) to predict logP and pKa values based on substituent effects. Confirm solubility profiles via shake-flask assays in PBS and DMSO .
Q. What synthetic methodologies are employed for preparing this compound?
Synthesis involves multi-step organic reactions:
- Step 1 : Condensation of 4-ethoxy-3-methoxybenzaldehyde with 6-hydroxy-2-methyltriazolo-thiazole-5-carbaldehyde under acidic conditions (e.g., H2SO4/EtOH) .
- Step 2 : Mannich reaction with piperidin-4-ol, requiring temperature control (60–80°C) and anhydrous solvents (e.g., THF) to minimize side reactions .
- Step 3 : Purification via column chromatography (silica gel, CH2Cl2:MeOH gradient) and crystallization (ethanol/water) .
Optimization Tip : Monitor reaction progress using TLC (Rf ~0.3 in 9:1 CH2Cl2:MeOH) and adjust stoichiometry to improve yields (>60%) .
Q. Which analytical techniques confirm the compound’s structure and purity?
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.4 ppm), piperidine protons (δ 3.0–4.0 ppm), and hydroxyl groups (broad singlet at δ 5.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 409.15) .
- HPLC : Assess purity (>95%) using a C18 column (ACN:H2O + 0.1% TFA, gradient elution) .
Data Interpretation : Cross-reference NMR shifts with analogous triazolo-thiazole derivatives to resolve overlapping signals .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Substituent Variation : Replace the 4-ethoxy group with halogens (e.g., F, Cl) to enhance target affinity, as seen in fluorophenyl analogs with improved IC50 values (e.g., 0.8 μM vs. 1.5 μM in kinase assays) .
- Piperidine Modifications : Introduce methyl groups to the piperidine ring to reduce CYP450 metabolism, as demonstrated in pharmacokinetic studies of related compounds .
Methodology : Synthesize derivatives via Suzuki coupling or reductive amination, then screen against target enzymes (e.g., kinases) using fluorescence polarization assays .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to 14-α-demethylase (PDB: 3LD6). Prioritize poses with hydrogen bonds to the triazolo-thiazole core and hydrophobic interactions with the piperidine ring .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns (GROMACS) to identify critical residues (e.g., His310, Leu376) for binding .
Validation : Compare docking scores (ΔG ≤ −8.5 kcal/mol) with experimental IC50 data to refine force field parameters .
Q. How do researchers address discrepancies in biological activity data across experimental models?
- In Vitro vs. In Vivo Discrepancies : Optimize formulations (e.g., PEGylation) to improve bioavailability if poor correlation exists between cell-based assays and murine models .
- Batch Variability : Standardize synthetic protocols (e.g., solvent purity, reaction time) and validate purity via orthogonal methods (NMR + HPLC) to minimize variability in IC50 measurements .
Case Study : A 2024 study resolved conflicting cytotoxicity data (HeLa vs. MCF-7 cells) by controlling cell passage numbers and normalizing data to ATP content .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
